molecular formula C10H8N2O5 B14396541 7-Methoxy-6-nitro-1-benzofuran-2-carboxamide CAS No. 88220-55-7

7-Methoxy-6-nitro-1-benzofuran-2-carboxamide

Cat. No.: B14396541
CAS No.: 88220-55-7
M. Wt: 236.18 g/mol
InChI Key: KXQLCPJIAVUJGU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Methoxy-6-nitro-1-benzofuran-2-carboxamide typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the nitration of 7-methoxy-1-benzofuran-2-carboxamide, followed by purification and isolation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

7-Methoxy-6-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been used in studies to develop new therapeutic agents.

    Medicine: Due to its biological activities, 7-Methoxy-6-nitro-1-benzofuran-2-carboxamide is being explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

7-Methoxy-6-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    Amiodarone: Used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic and anticancer properties.

    Bergapten: Exhibits anti-inflammatory and anticancer activities.

    Xanthotoxin: Used in the treatment of skin disorders like psoriasis.

    Usnic Acid: Known for its antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

CAS No.

88220-55-7

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

7-methoxy-6-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H8N2O5/c1-16-9-6(12(14)15)3-2-5-4-7(10(11)13)17-8(5)9/h2-4H,1H3,(H2,11,13)

InChI Key

KXQLCPJIAVUJGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OC(=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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